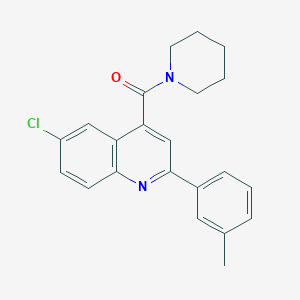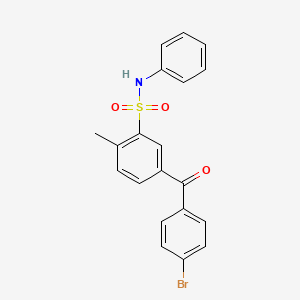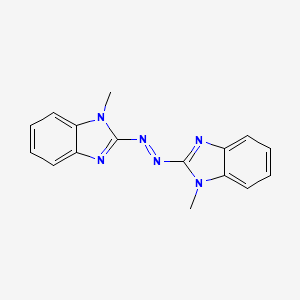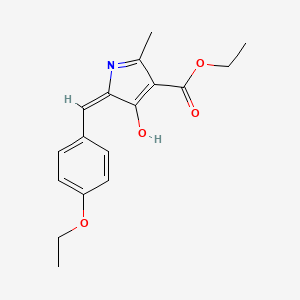
2-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, commonly known as DTPI, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, materials science, and electronics. DTPI is a heterocyclic compound that contains both imidazole and thiophene rings, which are known for their unique electronic and chemical properties.
Applications De Recherche Scientifique
DTPI has been extensively studied for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, DTPI has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In materials science, DTPI has been used as a building block for the synthesis of new materials with unique electronic and optical properties. In electronics, DTPI has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of DTPI is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. DTPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. DTPI has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells.
Biochemical and Physiological Effects:
DTPI has been shown to have both biochemical and physiological effects. Biochemically, DTPI has been shown to inhibit the activity of various enzymes and signaling pathways, as mentioned above. Physiologically, DTPI has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
DTPI has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using the palladium-catalyzed C-H functionalization reaction. Another advantage is that it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on DTPI. One direction is to study its potential applications in the development of new drugs for the treatment of inflammation, cancer, and bacterial infections. Another direction is to explore its potential applications in materials science and electronics, particularly in the development of new materials with unique electronic and optical properties. Additionally, further studies are needed to elucidate the mechanism of action of DTPI and to identify its molecular targets.
Méthodes De Synthèse
DTPI can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. However, the most efficient method for synthesizing DTPI is the palladium-catalyzed C-H functionalization reaction, which involves the direct coupling of 2-phenylphenol with 2-thienyl imidazole in the presence of a palladium catalyst and a base.
Propriétés
IUPAC Name |
2-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-6-2-1-5-11(12)17-18-15(13-7-3-9-21-13)16(19-17)14-8-4-10-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBGMBMUVXQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)




![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)
![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)